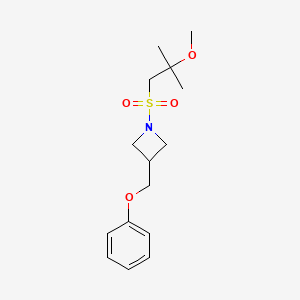
1-(2-Methoxy-2-methylpropyl)sulfonyl-3-(phenoxymethyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxy-2-methylpropyl)sulfonyl-3-(phenoxymethyl)azetidine is a synthetic organic compound belonging to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique reactivity and properties
Preparation Methods
The synthesis of 1-(2-Methoxy-2-methylpropyl)sulfonyl-3-(phenoxymethyl)azetidine can be achieved through several routes:
-
Synthetic Routes
Alkylation of Primary Amines: One method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols.
Cyclocondensation: Another approach is the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines or hydrazines under microwave irradiation.
Ring-Opening Reactions: The synthesis can also be performed through the ring-opening of aziridines with suitable nucleophiles.
-
Industrial Production Methods
- Industrial production typically involves scalable methods such as continuous flow synthesis, which allows for the efficient and controlled production of the compound. Reaction conditions often include the use of catalysts and optimized temperature and pressure settings to maximize yield and purity.
Chemical Reactions Analysis
1-(2-Methoxy-2-methylpropyl)sulfonyl-3-(phenoxymethyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted azetidines.
Scientific Research Applications
1-(2-Methoxy-2-methylpropyl)sulfonyl-3-(phenoxymethyl)azetidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-2-methylpropyl)sulfonyl-3-(phenoxymethyl)azetidine involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
1-(2-Methoxy-2-methylpropyl)sulfonyl-3-(phenoxymethyl)azetidine can be compared with other similar compounds, such as:
Azetidine Derivatives: Compounds like 1-arenesulfonylazetidines and 1-azabicyclo[1.1.0]butane derivatives share structural similarities and exhibit comparable reactivity.
The uniqueness of this compound lies in its specific substituents, which impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(2-methoxy-2-methylpropyl)sulfonyl-3-(phenoxymethyl)azetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4S/c1-15(2,19-3)12-21(17,18)16-9-13(10-16)11-20-14-7-5-4-6-8-14/h4-8,13H,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSWCWHIWLEHNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CS(=O)(=O)N1CC(C1)COC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(2S,4S)-2-methyl-1-[(2-pyridin-2-yl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]methanol](/img/structure/B7037126.png)
![2-oxo-N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-1,3-dihydroimidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B7037136.png)
![[(2S,4S)-1-[[2-(furan-2-yl)-1,3-thiazol-5-yl]methyl]-2-methylpiperidin-4-yl]methanol](/img/structure/B7037141.png)
![[(2S,4S)-2-methyl-1-[(2-propan-2-yl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]methanol](/img/structure/B7037146.png)
![3-amino-N,5-dimethyl-N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-1,2-oxazole-4-sulfonamide](/img/structure/B7037155.png)
![[(2S,4S)-1-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-2-methylpiperidin-4-yl]methanol](/img/structure/B7037163.png)
![2-cyclobutyl-N-[1-(2-methoxy-5-methylphenyl)ethyl]ethanesulfonamide](/img/structure/B7037164.png)
![(4-Chlorophenyl)-[1-(2-cyclobutylethylsulfonyl)piperidin-4-yl]methanol](/img/structure/B7037168.png)
![[3-Propyl-1-[[2-(4-propylpiperazin-1-yl)phenyl]methyl]pyrrolidin-3-yl]methanol](/img/structure/B7037181.png)
![[1-(4,4-Dimethylpentylsulfonyl)piperidin-4-yl]-(4-fluorophenyl)methanol](/img/structure/B7037186.png)
![5-[3-(3,5-Dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]sulfonyl-2-ethyl-1,3-benzoxazole](/img/structure/B7037191.png)
![3-[[4-Chloro-3-(trifluoromethyl)phenyl]methylamino]butanenitrile](/img/structure/B7037206.png)

![N-methyl-1-[3-(pyridin-2-ylmethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B7037214.png)
